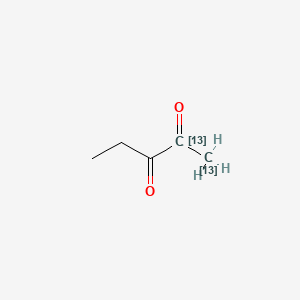
2,3-Pentanedione-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pentanedione-13C2 is a stable isotope-labeled compound, specifically a diketone, with the chemical formula C5H8O2. It is also known as acetylpropionyl. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Pentanedione can be synthesized through the condensation of bio-derived lactic acid over polymorphic zirconium dioxide. This method exhibits high selectivity, activity, and stability, achieving 99.7% conversion and 95.5% selectivity at 325°C .
Industrial Production Methods: Industrial production of 2,3-pentanedione involves a multi-step chemical synthesis or extraction from milk waste. The green route involves vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide, which is a more sustainable method .
Chemical Reactions Analysis
Types of Reactions: 2,3-Pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions vary widely and can include alcohols, acids, and substituted diketones .
Scientific Research Applications
2,3-Pentanedione-13C2 is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of novel bisphenols and other complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme reactions due to its isotopic labeling.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 2,3-pentanedione-13C2 involves its interaction with various molecular targets and pathways. As a diketone, it can participate in various chemical reactions, including condensation and polymerization. Its isotopic labeling allows for detailed tracking and analysis of these reactions in different systems .
Comparison with Similar Compounds
Diacetyl: Another diketone with similar properties but different applications.
Acetoin: A related compound with similar chemical structure but different reactivity and uses.
Uniqueness: 2,3-Pentanedione-13C2 is unique due to its isotopic labeling, which allows for detailed studies in various fields. Its green synthesis route and high selectivity make it a valuable compound for sustainable chemistry .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
102.10 g/mol |
IUPAC Name |
(1,2-13C2)pentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1 |
InChI Key |
TZMFJUDUGYTVRY-NDLBAUGKSA-N |
Isomeric SMILES |
CCC(=O)[13C](=O)[13CH3] |
Canonical SMILES |
CCC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


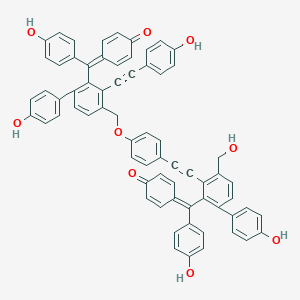
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)

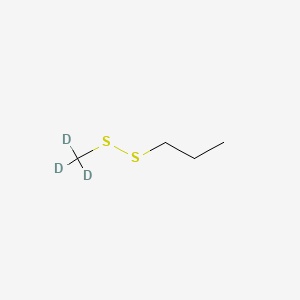

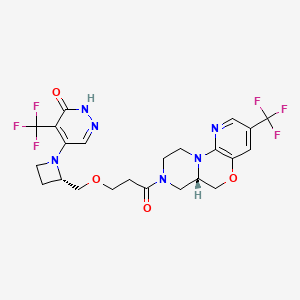
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)


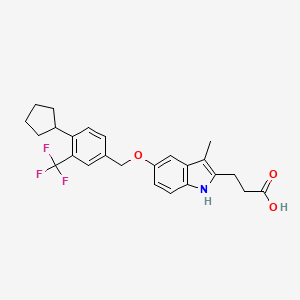
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

